molecular formula C8H6N4 B15246177 N-(1H-Indazol-3-yl)cyanamide

N-(1H-Indazol-3-yl)cyanamide

Cat. No.: B15246177
M. Wt: 158.16 g/mol
InChI Key: HMVRBLZHUSWZAS-UHFFFAOYSA-N
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Description

N-(1H-Indazol-3-yl)cyanamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for N-(1H-Indazol-3-yl)cyanamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indazol-3-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1H-Indazol-3-yl)carboxamide, while reduction could produce N-(1H-Indazol-3-yl)methanamine.

Scientific Research Applications

N-(1H-Indazol-3-yl)cyanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Indazol-3-yl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar biological activities.

    2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.

    N-(1H-Indazol-3-yl)carboxamide: A related compound with a carboxamide group instead of a cyanamide group.

Uniqueness

N-(1H-Indazol-3-yl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

1H-indazol-3-ylcyanamide

InChI

InChI=1S/C8H6N4/c9-5-10-8-6-3-1-2-4-7(6)11-12-8/h1-4H,(H2,10,11,12)

InChI Key

HMVRBLZHUSWZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC#N

Origin of Product

United States

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